N-[(FURAN-2-YL)METHYL]-3-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]BENZAMIDE
Overview
Description
N-[(FURAN-2-YL)METHYL]-3-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]BENZAMIDE is a complex organic compound that features a furan ring, a piperazine ring, and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-3-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the furan and piperazine intermediates. The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds. The piperazine ring is often introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-3-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of a nitro group can yield an amine derivative.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-3-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and piperazine rings can interact with biological macromolecules, leading to changes in their activity. The benzamide moiety may also play a role in binding to specific sites on proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-5-(4-methylpiperazin-1-yl)-2-nitroaniline
- N-(1-((furan-2-ylmethyl)-carbamoyl)-2-phenyl-vinyl)-4-methyl-benzamide
Uniqueness
N-[(FURAN-2-YL)METHYL]-3-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)sulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-19-7-9-20(10-8-19)25(22,23)16-6-2-4-14(12-16)17(21)18-13-15-5-3-11-24-15/h2-6,11-12H,7-10,13H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQSRRRCRRPFLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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